4-Methyl-3-(3-pyridyloxy)aniline: Technical Profile & Synthesis Guide
4-Methyl-3-(3-pyridyloxy)aniline: Technical Profile & Synthesis Guide
Topic: 4-Methyl-3-(3-pyridyloxy)aniline: Physicochemical Profile and Synthetic Methodology Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
4-Methyl-3-(3-pyridyloxy)aniline (C₁₂H₁₂N₂O) is a specialized bi-aryl ether scaffold utilized in medicinal chemistry, particularly in the design of Type II kinase inhibitors . Structurally, it consists of an aniline core substituted with a methyl group at the para position and a 3-pyridyloxy moiety at the meta position relative to the amine.
This motif serves as a critical "hinge-binding" or "linker" fragment in drug discovery, analogous to the phenoxy-pyridine scaffolds found in approved kinase inhibitors like Sorafenib and Regorafenib . Its physicochemical properties allow for favorable hydrogen bonding interactions within the ATP-binding pocket of protein kinases, while the ether linkage provides conformational flexibility.
CRITICAL DISTINCTION: This compound is distinct from the Imatinib intermediate N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (CAS 152460-10-1), which contains a pyrimidine-amine linkage rather than a pyridyl-ether linkage. Researchers must verify the specific linkage (ether vs. amine) required for their target pharmacophore.
Physicochemical Profile
The following data characterizes the specific ether-linked congener.
| Property | Value / Description |
| IUPAC Name | 4-Methyl-3-(pyridin-3-yloxy)aniline |
| Common Synonyms | 3-(3-Pyridyloxy)-4-methylaniline; 5-Amino-2-methylphenyl 3-pyridyl ether |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Predicted LogP | 1.9 – 2.2 (Lipophilic, suitable for CNS penetration) |
| H-Bond Donors | 1 (Primary Amine) |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Amine N) |
| pKa (Predicted) | ~4.5 (Aniline), ~3.2 (Pyridine) |
| Appearance | Off-white to pale brown solid (crystalline) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |
Synthetic Methodology
Since this specific isomer is often a custom synthesis target rather than a bulk commodity, the following protocol describes a robust Copper-Catalyzed Ullmann Ether Synthesis . This route couples 5-amino-2-methylphenol with 3-bromopyridine .[1][2]
Reaction Scheme
The synthesis relies on the nucleophilic attack of the phenoxide (derived from the aminophenol) onto the bromopyridine, facilitated by a Copper(I) catalyst and a bidentate ligand.
Figure 1: Ullmann-type coupling strategy for the synthesis of 4-Methyl-3-(3-pyridyloxy)aniline.
Step-by-Step Protocol
Materials:
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5-Amino-2-methylphenol (CAS 2835-95-2): 1.0 eq (e.g., 1.23 g)
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3-Bromopyridine (CAS 626-55-1): 1.2 eq (e.g., 1.90 g)
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Copper(I) Iodide (CuI): 0.1 eq
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Ligand: N,N-Dimethylglycine or L-Proline: 0.2 eq
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Base: Potassium Carbonate (K₂CO₃): 2.0 eq
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Solvent: Anhydrous DMSO (10 mL per gram of phenol)
Procedure:
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Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.
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Reagent Charging: Under nitrogen flow, add 5-amino-2-methylphenol (1.0 eq), CuI (0.1 eq), Ligand (0.2 eq), and K₂CO₃ (2.0 eq).
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Solvent Addition: Add anhydrous DMSO via syringe. Stir for 5-10 minutes at room temperature to ensure ligand-catalyst complexation.
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Halide Addition: Add 3-bromopyridine (1.2 eq) via syringe.
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Reaction: Heat the mixture to 110°C in an oil bath. Monitor reaction progress via TLC (System: Hexane/EtOAc 1:1) or LC-MS.[3] Reaction typically requires 24–48 hours .
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Checkpoint: The starting phenol should disappear. If conversion stalls, add an additional 0.05 eq of CuI and Ligand.
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Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).
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Washing: Wash the combined organic layers with Brine (2x) to remove DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (Silica Gel).
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Eluent Gradient: 0% → 50% Ethyl Acetate in Hexanes.
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Target Fraction: The product typically elutes after unreacted bromopyridine but before highly polar byproducts.
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Structural Analysis & Quality Control
To validate the identity of the synthesized compound, compare analytical data against these predicted parameters.
| Method | Diagnostic Signals |
| ¹H NMR (DMSO-d₆) | Pyridine Ring: δ ~8.3–8.4 (d/s, 2H, α-protons), ~7.3–7.4 (m, 2H). Benzene Ring: δ ~7.0 (d, 1H, H-5), ~6.3 (s, 1H, H-2), ~6.2 (d, 1H, H-6). Methyl: δ ~2.1 (s, 3H). Amine: δ ~5.0 (broad s, 2H). |
| LC-MS (ESI+) | [M+H]⁺ = 201.1 m/z . Look for clean single peak; no bromine isotope pattern (indicates complete coupling). |
| IR Spectroscopy | 3300–3400 cm⁻¹: N-H stretch (primary amine). 1240 cm⁻¹: C-O-C asymmetric stretch (aryl ether). |
Applications in Drug Discovery
This scaffold is primarily used as a building block for Tyrosine Kinase Inhibitors (TKIs) .
Mechanistic Role:
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Linker Segment: The ether oxygen acts as a flexible hinge, allowing the molecule to orient the "tail" (pyridine ring) into the hydrophobic back-pocket of the kinase enzyme.
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H-Bonding: The pyridine nitrogen can serve as a hydrogen bond acceptor, interacting with residues like the "gatekeeper" threonine in kinases such as B-Raf or c-Kit.
Figure 2: Pharmacophore mapping of the 4-Methyl-3-(3-pyridyloxy)aniline scaffold in kinase inhibition.
Safety and Handling
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
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Specific Risks:
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Aminophenol derivatives can be sensitizers; avoid skin contact.
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Pyridine derivatives often possess unpleasant odors and potential neurotoxicity at high concentrations.
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PPE Requirements: Chemical-resistant gloves (Nitrile), safety goggles, and lab coat. All operations involving silica dust or solvent evaporation must be performed in a fume hood.
References
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Ullmann Coupling Methodology: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Anilines. Accounts of Chemical Research. Link
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Kinase Inhibitor Structural Biology: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Link
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Related Intermediate Synthesis (Imatinib Context): Kompella, A., et al. (2016). Process for the preparation of Imatinib and its intermediates. Patent US9290458B2. Link(Cited for contrast: demonstrates the pyrimidine-amine linkage vs. the ether linkage described here).
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Precursor Data: PubChem Compound Summary for 5-Amino-2-methylphenol (CAS 2835-95-2). Link
